molecular formula C10H12Cl2O2 B14586587 2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one CAS No. 61306-43-2

2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one

Cat. No.: B14586587
CAS No.: 61306-43-2
M. Wt: 235.10 g/mol
InChI Key: DKHKURULTYEOQC-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with chlorine, methyl, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one typically involves the chlorination of 4-methylcyclohex-2-en-1-one followed by the introduction of the isopropoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield cyclohexanol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, cyclohexanol derivatives, and various substituted cyclohexadienones, depending on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: A compound with similar chlorine and methyl substitutions but a different ring structure.

    4,6-Dichloro-2-methylpyrimidine: Another related compound with chlorine and methyl groups on a pyrimidine ring.

Uniqueness

2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one is unique due to its specific combination of substituents and the presence of an isopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

61306-43-2

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

2,6-dichloro-4-methyl-4-propan-2-yloxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H12Cl2O2/c1-6(2)14-10(3)4-7(11)9(13)8(12)5-10/h4-6H,1-3H3

InChI Key

DKHKURULTYEOQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(C=C(C(=O)C(=C1)Cl)Cl)C

Origin of Product

United States

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